
Guanylyl imidodiphosphate (lithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanylyl imidodiphosphate (lithium) is a nonhydrolyzable analog of guanosine triphosphate (GTP). It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the process of GTP binding, hydrolysis, and release, which are essential for the initiation of protein translocation across the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanylyl imidodiphosphate (lithium) involves the reaction of guanosine monophosphate with imidodiphosphoric acid in the presence of lithium ions. The reaction typically requires a controlled environment with specific pH and temperature conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of guanylyl imidodiphosphate (lithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to achieve the required quality and yield. The compound is produced in bulk quantities and is often supplied as a crystalline solid with a purity of ≥95% .
化学反应分析
Types of Reactions
Guanylyl imidodiphosphate (lithium) primarily undergoes binding and activation reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its nonhydrolyzable nature .
Common Reagents and Conditions
The activation of G proteins by guanylyl imidodiphosphate (lithium) requires the presence of magnesium ions. The compound is stable under physiological conditions and does not react with common reagents used in biochemical assays .
Major Products Formed
The major product formed from the interaction of guanylyl imidodiphosphate (lithium) with G proteins is the activated G protein complex. This complex plays a crucial role in various cellular signaling pathways .
科学研究应用
Guanylyl imidodiphosphate (lithium) has a wide range of applications in scientific research:
Chemistry: It is used as a nonhydrolyzable analog of GTP in studies of nucleotide binding and hydrolysis.
Biology: The compound is used to study G protein-coupled receptor signaling and the role of G proteins in cellular processes.
Medicine: It is utilized in research on diseases related to G protein signaling, such as cancer and cardiovascular diseases.
Industry: Guanylyl imidodiphosphate (lithium) is used in the development of pharmaceuticals and diagnostic tools
作用机制
Guanylyl imidodiphosphate (lithium) exerts its effects by binding to G proteins and irreversibly activating them. This activation occurs in the presence of magnesium ions and leads to the stimulation of adenylate cyclase, resulting in increased production of cyclic adenosine monophosphate (cAMP). The activated G protein complex then participates in various signaling pathways, regulating numerous cellular functions .
相似化合物的比较
Similar Compounds
Guanosine triphosphate (GTP): A naturally occurring nucleotide that is hydrolyzable and involved in energy transfer and signal transduction.
Guanosine diphosphate (GDP): A hydrolyzed form of GTP that is involved in the regulation of G protein activity.
Guanosine monophosphate (GMP): A nucleotide that is a precursor to GTP and GDP
Uniqueness
Guanylyl imidodiphosphate (lithium) is unique due to its nonhydrolyzable nature, which allows it to irreversibly activate G proteins. This property makes it a valuable tool in research studies where sustained activation of G proteins is required .
属性
分子式 |
C10H13Li4N6O13P3 |
|---|---|
分子量 |
546.0 g/mol |
IUPAC 名称 |
tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI 键 |
NUKFMILQQVRELO-ZVQJTLEUSA-J |
手性 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



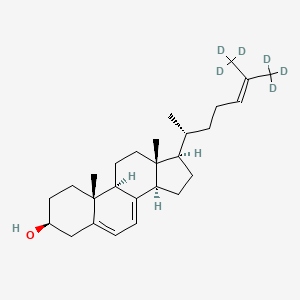
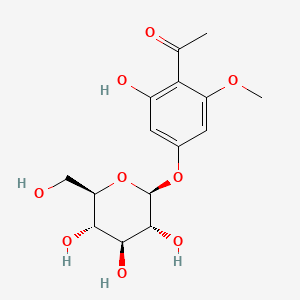
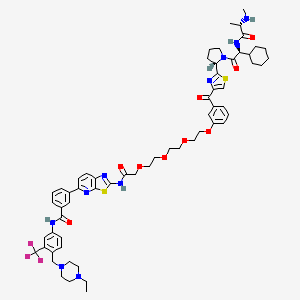

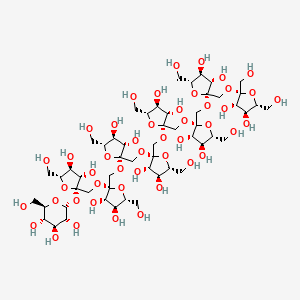
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
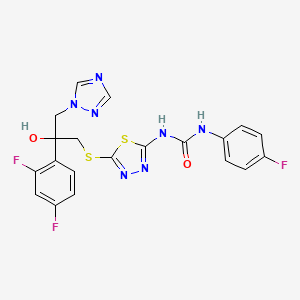
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)


![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
